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molecular formula C8H10FNS B8397420 2-Isopropylthio-3-fluoropyridine

2-Isopropylthio-3-fluoropyridine

Cat. No. B8397420
M. Wt: 171.24 g/mol
InChI Key: ZHWRQIREMHJSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05410063

Procedure details

181.2 g of isopropylmercaptan are added dropwise at a temperature of 0° to +2° C. in the course of 25 minutes to a suspension of 324 g of anhydrous potassium carbonate and 335.6 g of 2,3-difluoropyridine in 4500 ml of dimethylformamide. After the reaction mixture has been stirred for 18 hours at room temperature, it is poured into a mixture of 8000 ml of ice-water and 4000 ml of ethyl acetate. The organic phase is subsequently separated off and washed with ice-water and then with ethyl acetate. The combined organic phases are dried with sodium sulfate and subsequently concentrated. Purification by column chromatography over silica gel with ethyl acetate/n-hexane (1:9) gives 362.9 g of 2-isopropylthio-3-fluoropyridine in the form of an oil.
Quantity
181.2 g
Type
reactant
Reaction Step One
Quantity
324 g
Type
reactant
Reaction Step One
Quantity
335.6 g
Type
reactant
Reaction Step One
Quantity
4500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
8000 mL
Type
reactant
Reaction Step Two
Quantity
4000 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([SH:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+].F[C:12]1[C:17]([F:18])=[CH:16][CH:15]=[CH:14][N:13]=1.C(OCC)(=O)C>CN(C)C=O>[CH:1]([S:4][C:12]1[C:17]([F:18])=[CH:16][CH:15]=[CH:14][N:13]=1)([CH3:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
181.2 g
Type
reactant
Smiles
C(C)(C)S
Name
Quantity
324 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
335.6 g
Type
reactant
Smiles
FC1=NC=CC=C1F
Name
Quantity
4500 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
8000 mL
Type
reactant
Smiles
Name
Quantity
4000 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction mixture has been stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase is subsequently separated off
WASH
Type
WASH
Details
washed with ice-water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
subsequently concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography over silica gel with ethyl acetate/n-hexane (1:9)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)SC1=NC=CC=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 362.9 g
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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